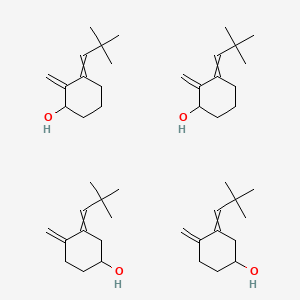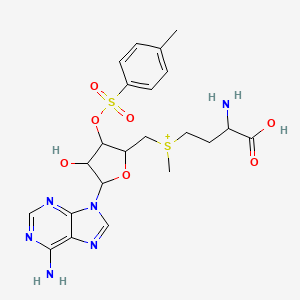
Cyanine5 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine5 azide is a fluorescent dye belonging to the cyanine family, known for its vibrant red emission. This compound is widely used in various scientific fields due to its excellent photostability, high extinction coefficient, and good fluorescence quantum yield. This compound is particularly popular in fluorescence imaging and labeling applications, where it serves as a versatile tool for visualizing biological molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient reaction progress .
Industrial Production Methods
In industrial settings, the production of Cyanine5 azide involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine5 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) . These reactions are highly efficient and selective, making this compound an ideal reagent for bioconjugation and labeling applications.
Common Reagents and Conditions
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent like sodium ascorbate.
SPAAC Reaction: Utilizes strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Major Products Formed
The major products formed from these reactions are stable triazole-linked conjugates, which are widely used in various labeling and imaging applications .
Wissenschaftliche Forschungsanwendungen
Cyanine5 azide has a broad range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and visualize proteins, nucleic acids, and other biomolecules
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
Cyanine5 azide exerts its effects through its ability to undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules . This mechanism allows for the precise and efficient labeling of biomolecules, facilitating their detection and visualization in various assays and imaging techniques . The molecular targets and pathways involved include proteins, nucleic acids, and other biomolecules that can be modified with alkyne groups .
Vergleich Mit ähnlichen Verbindungen
Cyanine5 azide is often compared with other cyanine dyes such as Cyanine3 azide and Cyanine7 azide. While all these compounds share similar fluorescence properties, this compound is unique in its emission wavelength, making it suitable for applications requiring red fluorescence . Other similar compounds include:
Cyanine3 azide: Emits in the green region and is used for different imaging applications.
Cyanine7 azide: Emits in the near-infrared region, suitable for deep tissue imaging.
DyLight 647: Another red-emitting dye with similar properties but different chemical structure.
This compound’s unique combination of photostability, high extinction coefficient, and efficient click chemistry reactivity makes it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C35H45ClN6O |
|---|---|
Molekulargewicht |
601.2 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C35H44N6O.ClH/c1-34(2)27-17-11-13-19-29(27)40(5)31(34)21-8-6-9-22-32-35(3,4)28-18-12-14-20-30(28)41(32)26-15-7-10-23-33(42)37-24-16-25-38-39-36;/h6,8-9,11-14,17-22H,7,10,15-16,23-26H2,1-5H3;1H |
InChI-Schlüssel |
QENDFXAAWUTRRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


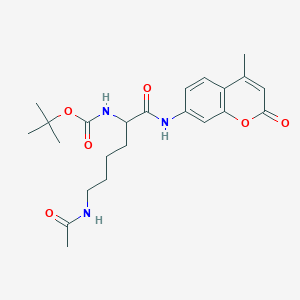
![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![2,2-dimethyl-6-methylidene-5-propan-2-ylpiperidine;2,2-dimethyl-5-methylidene-4-propan-2-ylpyrrolidine;5-methylidene-6-propan-2-yl-4-azaspiro[2.5]octane;2-methylidene-3-propan-2-ylpiperidine;6-propan-2-yl-4-azaspiro[2.4]heptan-5-one](/img/structure/B13386412.png)
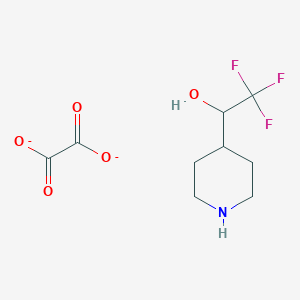

![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
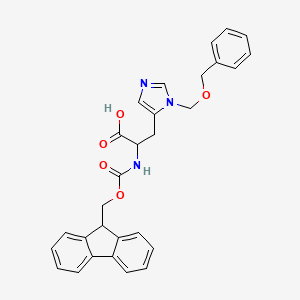
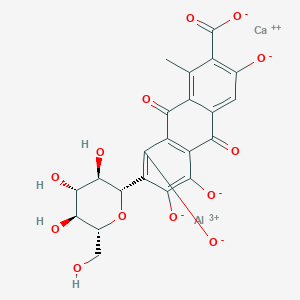
![4-[18-(4-Hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13386461.png)

![Ethyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13386468.png)
